4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine
CAS No.:
Cat. No.: VC18329919
Molecular Formula: C11H9ClN4O2
Molecular Weight: 264.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9ClN4O2 |
|---|---|
| Molecular Weight | 264.67 g/mol |
| IUPAC Name | 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C11H9ClN4O2/c1-7-2-3-8(16(17)18)6-9(7)14-11-13-5-4-10(12)15-11/h2-6H,1H3,(H,13,14,15) |
| Standard InChI Key | ISNFWDFAVDUTFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrimidine core (C₄H₃N₂) substituted at positions 2 and 4:
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Position 2: A secondary amine linked to a 2-methyl-5-nitrophenyl group.
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Position 4: A chlorine atom.
Key Structural Features:
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Pyrimidine Ring: Aromatic heterocycle with nitrogen atoms at positions 1 and 3.
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2-Methyl-5-Nitrophenyl Group: Electron-withdrawing nitro group at position 5 enhances electrophilicity, while the methyl group at position 2 influences steric interactions .
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Chlorine Substituent: A leaving group facilitating nucleophilic substitution reactions .
Molecular Formula and Weight:
Synthesis and Industrial Production
Ullmann-Type Coupling
A copper-catalyzed reaction between 2-chloro-4-(3-pyridyl)pyrimidine and 2-methyl-5-nitroaniline under inert conditions yields the target compound .
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 30 minutes at 120°C, enhancing efficiency .
Industrial-Scale Production
Optimized protocols use continuous flow reactors and automated systems to improve yield (up to 80%) and purity .
Purification and Characterization
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 188–193°C | |
| Solubility | Chloroform: High; Water: Poor | |
| Log P (Partition Coefficient) | 2.25–3.5 | |
| Thermal Stability | Stable up to 250°C |
Chemical Reactivity
Nucleophilic Substitution
The chlorine atom undergoes displacement with amines or thiols under basic conditions .
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Example: Reaction with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one forms nilotinib precursors .
Nitro Group Reduction
SnCl₂-mediated reduction converts the nitro group to an amine, critical for synthesizing imatinib .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of the pyrimidine ring .
Biological Activity and Mechanisms
Kinase Inhibition
Binding Affinity Data:
Anticancer Efficacy
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In Vitro: IC₅₀ of 0.8–1.2 μM against K562 (CML) and H1975 (NSCLC) cell lines .
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In Vivo: 60% tumor regression in murine xenograft models at 50 mg/kg .
Pharmacokinetics
Applications in Drug Development
Imatinib Intermediate
A key precursor in imatinib synthesis, contributing to its FDA approval for CML .
Next-Generation Inhibitors
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 (Skin irritation) | Use nitrile gloves |
| H319 (Eye damage) | Wear safety goggles |
| H335 (Respiratory irritation) | Use fume hood |
Storage: Protect from light at 2–8°C under inert atmosphere .
Recent Advances and Future Directions
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